molecular formula C10H7NO2 B12621873 Naphthalen-1-yl nitrite CAS No. 918883-25-7

Naphthalen-1-yl nitrite

Cat. No.: B12621873
CAS No.: 918883-25-7
M. Wt: 173.17 g/mol
InChI Key: KUBADMCIYRPCTF-UHFFFAOYSA-N
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Description

Naphthalen-1-yl nitrite is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon It is characterized by the presence of a nitrite group (-ONO) attached to the first carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-1-yl nitrite can be synthesized through the nitration of naphthalene followed by the conversion of the nitro group to a nitrite group. One common method involves the reaction of naphthalene with nitric acid in the presence of sulfuric acid to form nitronaphthalene. This intermediate is then reduced to naphthylamine, which is subsequently diazotized and treated with sodium nitrite to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and diazotization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl nitrite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthalen-1-yl nitrate.

    Reduction: Reduction of the nitrite group can yield naphthalen-1-ylamine.

    Substitution: The nitrite group can be substituted by other nucleophiles, such as halides or hydroxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide, often under reflux conditions.

Major Products

    Oxidation: Naphthalen-1-yl nitrate.

    Reduction: Naphthalen-1-ylamine.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

Naphthalen-1-yl nitrite has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a probe for investigating nitrosative stress in biological systems.

    Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which naphthalen-1-yl nitrite exerts its effects involves the release of nitric oxide (NO) upon decomposition. This NO can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The pathways involved often include the activation of guanylate cyclase and the modulation of cyclic GMP levels, which play a role in vasodilation and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl nitrite: Similar structure but with the nitrite group on the second carbon.

    Naphthalen-1-yl nitrate: Contains a nitrate group instead of a nitrite group.

    Naphthalen-1-ylamine: Contains an amine group instead of a nitrite group.

Uniqueness

Naphthalen-1-yl nitrite is unique due to its specific reactivity and the ability to release nitric oxide, which is not a common feature among its analogs. This property makes it particularly valuable in studies related to nitrosative stress and NO signaling pathways.

Properties

CAS No.

918883-25-7

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

naphthalen-1-yl nitrite

InChI

InChI=1S/C10H7NO2/c12-11-13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

KUBADMCIYRPCTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2ON=O

Origin of Product

United States

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